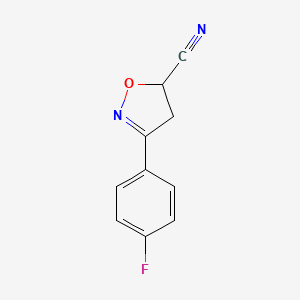![molecular formula C12H10ClFN2O2 B2640503 Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 934117-51-8](/img/structure/B2640503.png)
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate is an organic compound with the molecular formula C12H10ClFN2O2. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a cyano group, a fluorine atom, and a chlorine atom, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This step forms an intermediate compound.
Cyclization and Final Product Formation: The intermediate is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The cyano group can engage in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
科学的研究の応用
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a bioactive agent.
作用機序
The mechanism by which Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The cyano group and the halogen atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibition of enzyme activity in medicinal chemistry or electron transport in materials science.
類似化合物との比較
Similar Compounds
- Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate
- Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate
- Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBDGHEJRCHGT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)


![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)
![2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B2640433.png)


![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)

![4-{[(Thiophen-3-yl)methyl]amino}benzoic acid](/img/structure/B2640439.png)

